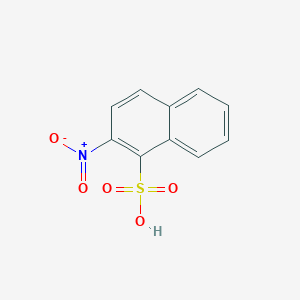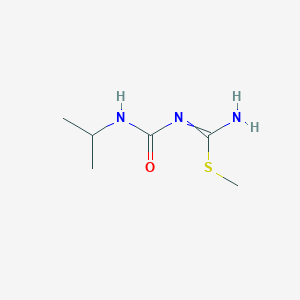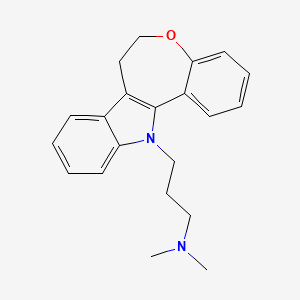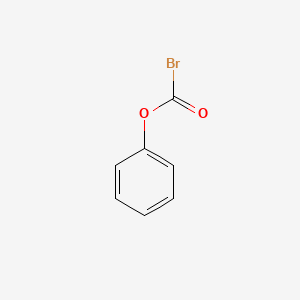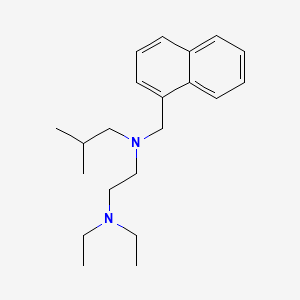
1,2-Ethanediamine, N,N-diethyl-N'-(2-methylpropyl)-N'-(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the ethylenediamine backbone, followed by the introduction of the diethyl, 2-methylpropyl, and 1-naphthalenylmethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, naphthalenylmethyl chloride, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also incorporate purification techniques like distillation, crystallization, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-: Lacks the naphthalenylmethyl group, resulting in different chemical properties.
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)-: Lacks the 2-methylpropyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of substituents in 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. Its structural complexity allows for diverse interactions and functionalities that are not present in simpler diamines.
Propriétés
Numéro CAS |
50341-73-6 |
|---|---|
Formule moléculaire |
C21H32N2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
N,N-diethyl-N'-(2-methylpropyl)-N'-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H32N2/c1-5-22(6-2)14-15-23(16-18(3)4)17-20-12-9-11-19-10-7-8-13-21(19)20/h7-13,18H,5-6,14-17H2,1-4H3 |
Clé InChI |
GYCYZBKSGOTMEO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC1=CC=CC2=CC=CC=C21)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


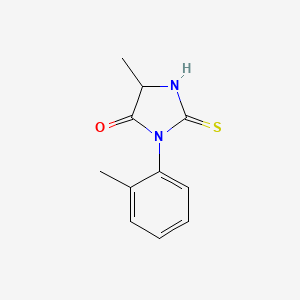
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
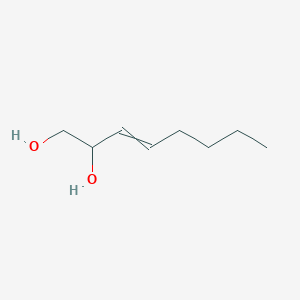


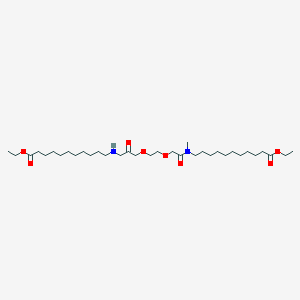
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
